2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE
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Overview
Description
2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE is a complex organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.214 g/mol . This compound is part of the furan derivatives family, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of 2-methyl-furan-3-carboxylic acid with furan-2-ylmethylene-hydrazine . The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-METHYL-FURAN-3-CARBOXYLIC ACID CYCLOHEXYLIDENEHYDRAZIDE
- 2-METHYL-FURAN-3-CARBOXYLIC ACID (3-CHLORO-BENZYLIDENE)-HYDRAZIDE
- 2-METHYL-FURAN-3-CARBOXYLIC ACID (3-HYDROXY-BENZYLIDENE)-HYDRAZIDE
Uniqueness
What sets 2-METHYL-FURAN-3-CARBOXYLIC ACID FURAN-2-YLMETHYLENE-HYDRAZIDE apart from similar compounds is its unique combination of the furan ring and hydrazide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-8-10(4-6-15-8)11(14)13-12-7-9-3-2-5-16-9/h2-7H,1H3,(H,13,14)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAGYJKTNKLKAX-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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